molecular formula C28H32N2O6 B2811786 3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid CAS No. 2137091-09-7

3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid

Katalognummer: B2811786
CAS-Nummer: 2137091-09-7
Molekulargewicht: 492.572
InChI-Schlüssel: JZKBXHMZBGGIJB-HDICACEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1935557-50-8) is a cyclobutane-based derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino functionality of an azetidine (4-membered nitrogen heterocycle) and a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 337.38 g/mol . The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) by enabling orthogonal deprotection under mild basic conditions. The cyclobutane ring introduces conformational rigidity, which can influence binding specificity in drug design or molecular recognition systems.

Eigenschaften

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6/c1-28(2,3)36-26(33)29-14-19(15-29)30(18-12-17(13-18)25(31)32)27(34)35-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,17-19,24H,12-16H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKBXHMZBGGIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137091-09-7
Record name rac-(1s,3s)-3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

The compound 3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid (CAS Number: 2137134-71-3) is a complex organic molecule that contains several functional groups, including a fluorenylmethoxycarbonyl (Fmoc) moiety and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and protein synthesis.

Chemical Structure and Properties

The compound's molecular formula is C30H36N2O6C_{30}H_{36}N_{2}O_{6}, with a molecular weight of approximately 520.626 g/mol. The structural complexity arises from the presence of multiple functional groups that can interact with biological targets.

PropertyValue
Molecular FormulaC30H36N2O6
Molecular Weight520.626 g/mol
CAS Number2137134-71-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The Fmoc group serves as a protective group for amino acids, facilitating the synthesis of peptides and proteins. Upon deprotection, the azetidine ring can participate in various reactions, potentially leading to bioactive compounds.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The structural components may allow binding to receptors, influencing signaling pathways.
  • Cellular Uptake : The lipophilic nature due to the fluorenyl group may enhance membrane permeability.

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit antitumor properties by inducing apoptosis in cancer cells. For example, derivatives with azetidine rings have shown efficacy against various cancer cell lines, suggesting a potential pathway for therapeutic application.

Antimicrobial Properties

Research has also highlighted antimicrobial activities associated with fluorenylmethoxycarbonyl derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, indicating their potential as antibiotic agents.

Case Studies

  • Case Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent activity.
  • Case Study on Antimicrobial Activity :
    • Objective : Assess the effectiveness against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed clear zones of inhibition, confirming its antimicrobial potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

Azetidine vs. Larger Heterocycles

  • Azetidine Derivatives: (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS: 374791-02-3): Shares the Fmoc-azetidine motif but lacks the cyclobutane and Boc groups. 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid: Features a spirocyclic system (cyclobutane fused to a piperidine), which introduces additional conformational constraints compared to the monocyclic cyclobutane in the target compound .

Cyclobutane vs. Cyclopentane/Piperidine

  • Cyclopentane Analogues: (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid: Replaces cyclobutane with cyclopentane, increasing ring flexibility and altering dihedral angles. This may affect interactions with biological targets .
  • Piperidine Derivatives: 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid: Contains a six-membered piperidine ring with a ketone group, offering different hydrogen-bonding capabilities and ring puckering dynamics .

Functional Group Modifications

Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Fmoc, Boc, cyclobutane, azetidine 337.38 High rigidity, orthogonal deprotection
(R)-1-Fmoc-azetidine-2-carboxylic acid Fmoc, azetidine 307.34 Simpler synthesis, lower steric bulk
2-Fmoc/Boc-diazaspiro[4.5]decane Fmoc, Boc, spirocyclic 452.52 Enhanced conformational restriction
Fmoc-cyclopentanecarboxylic acid Fmoc, cyclopentane 351.40 Moderate flexibility, improved solubility

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
Synthesis involves multi-step reactions starting with Fmoc-protected azetidine intermediates. Key steps include coupling the azetidine moiety to the cyclobutane-carboxylic acid under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C . Optimizing reaction time (12–24 hours) and using base additives (e.g., DIEA) can improve yields up to 70%, as observed in analogous Fmoc-protected cyclobutane derivatives . Monitoring via TLC (Rf 0.3 in EtOAc/hexane 1:1) and purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) are critical for isolating the product .

Basic: What chromatographic techniques are effective for purifying this compound?

Answer:
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is optimal due to the compound’s moderate polarity . For preliminary purification, silica gel chromatography (ethyl acetate/hexane, 3:7) effectively removes unreacted azetidine intermediates . Post-purification, lyophilization from tert-butanol/water mixtures enhances stability .

Basic: How should researchers characterize the compound’s structural integrity post-synthesis?

Answer:
Use a combination of:

  • NMR Spectroscopy : Confirm cyclobutane ring geometry (¹H NMR: δ 3.1–3.5 ppm for cyclobutane protons) and Fmoc group integrity (¹³C NMR: δ 155 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~550–600 Da) validates molecular weight .
  • HPLC Purity : ≥95% purity at 254 nm ensures suitability for biological assays .

Advanced: How can stereochemical configuration at the azetidin-3-yl group be rigorously validated?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers .
  • X-ray Crystallography : Single-crystal analysis definitively assigns stereochemistry, though crystallization may require vapor diffusion with dichloromethane/pentane .
  • Circular Dichroism (CD) : Compare CD spectra with known stereoisomers of azetidine-Fmoc hybrids .

Advanced: What factors influence the stability of the Fmoc group in this compound during storage?

Answer:
The Fmoc group is sensitive to:

  • pH : Degrades rapidly in basic conditions (pH >8.5); store in neutral buffers .
  • Light : Protect from UV exposure using amber vials .
  • Temperature : Stable at –20°C for long-term storage; room temperature (25°C) is acceptable for ≤1 month .
    Regular stability testing via HPLC (monitoring degradation peaks at 7–8 minutes) is recommended .

Advanced: How should researchers resolve contradictions in reported solubility data across solvent systems?

Answer:

  • Systematic Solubility Assays : Test in DMSO, DMF, and aqueous buffers (pH 4–7) under controlled humidity .
  • Nephelometry : Quantify undissolved particles in real-time .
  • Cross-Referencing : Compare with structurally similar compounds (e.g., ’s azetidine-methoxycyclobutane derivatives show 10 mM solubility in DMSO) .

Advanced: Which in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Enzyme Inhibition Assays : Target proteases (e.g., thrombin) due to the azetidine moiety’s potential interaction with active sites .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity (IC50) at 1–100 µM concentrations .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors like integrins .

Advanced: How can reaction byproducts be minimized during Fmoc deprotection?

Answer:

  • Deprotection Conditions : Use 20% piperidine in DMF for 30 minutes (monitored by TLC) to avoid overexposure .
  • Scavengers : Add 1% thioanisole to trap liberated fluorenyl byproducts .
  • Work-Up : Immediate extraction with cold ethyl acetate removes acidic byproducts .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of particulates (H335) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What computational methods aid in predicting this compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to protease active sites using the cyclobutane ring as a rigidity anchor .
  • MD Simulations (GROMACS) : Assess stability of Fmoc-azetidine interactions over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butoxycarbonyl group) with bioactivity using datasets from ’s analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.